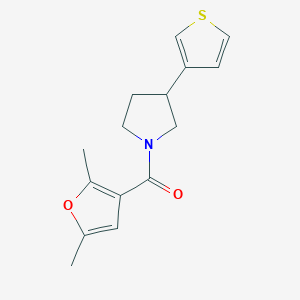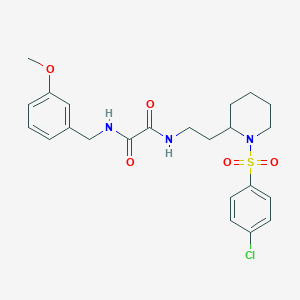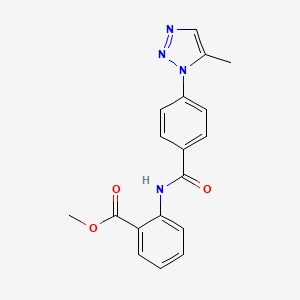![molecular formula C19H16N2O4 B2769662 4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid CAS No. 852706-19-5](/img/structure/B2769662.png)
4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is a complex organic compound belonging to the quinazoline family. This compound is recognized for its unique structure that integrates a benzyl group, dioxo functional groups, and a tetrahydropyrroloquinazoline core. Its multifunctional nature provides potential for varied applications in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid typically involves a multi-step organic synthesis process. Key steps include the formation of the quinazoline core, introduction of the benzyl group, and addition of the carboxylic acid functionality. Commonly, starting materials such as 2-aminobenzamide and benzaldehyde are utilized, involving condensation, cyclization, and oxidation reactions under controlled temperature and pH conditions.
Industrial Production Methods
Industrial synthesis requires optimization for yield and purity. Batch reactors and continuous flow systems may be used to scale up production. Key considerations include reaction time, solvent selection, and purification steps like recrystallization or chromatography to ensure high-quality production.
化学反应分析
Types of Reactions
4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid undergoes various reactions, including:
Oxidation: : Can be oxidized to form quinazoline derivatives.
Reduction: : Reduction typically targets the ketone groups.
Substitution: : Electrophilic aromatic substitution at the benzyl moiety.
Common Reagents and Conditions
Oxidation: : Agents such as potassium permanganate (KMnO₄).
Reduction: : Hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Halogenating agents (e.g., bromine) for electrophilic substitution.
Major Products Formed
Oxidized quinazoline derivatives.
Reduced alcohol or hydrocarbon derivatives.
Substituted benzyl compounds.
科学研究应用
4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is utilized in various research fields:
Chemistry: : As a precursor or intermediate in organic synthesis.
Biology: : Studies on enzyme inhibition and binding interactions.
Industry: : Use in the synthesis of advanced materials and polymers.
作用机制
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA/RNA. The benzyl group may enhance binding affinity, while the quinazoline core participates in crucial biochemical interactions.
相似化合物的比较
Compared to other quinazoline derivatives, 4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid stands out due to its unique functional groups, which confer distinct chemical reactivity and biological activity.
List of Similar Compounds
Quinazoline-2,4-dione
2-phenylquinazolin-4-one
4-benzylquinazoline
These compounds share structural motifs but differ in functional groups and, consequently, in their chemical and biological properties.
属性
IUPAC Name |
4-benzyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-16-10-11-19(18(24)25)20(12-13-6-2-1-3-7-13)17(23)14-8-4-5-9-15(14)21(16)19/h1-9H,10-12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCHGDJCSLRYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(N(C(=O)C3=CC=CC=C3N2C1=O)CC4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2769581.png)


![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2769586.png)



![2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2769592.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2769599.png)

